
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline, also known as DMQX, is a synthetic compound that has been extensively studied in the field of neuroscience. It is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DMQX has been shown to have a range of biochemical and physiological effects, making it a valuable tool for research in this area.
Mécanisme D'action
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline acts as a competitive antagonist of the AMPA receptors, binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. This results in a reduction in the activity of the receptor, leading to a range of physiological effects.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline has been shown to have a range of effects on the central nervous system. It has been shown to block the induction of long-term potentiation, a process that is thought to underlie learning and memory. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline has been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline is a valuable tool for research in the field of neuroscience, as it allows researchers to selectively block the activity of AMPA receptors. This can help to elucidate the role of these receptors in a range of physiological processes. However, it is important to note that 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline is not selective for AMPA receptors, and can also block the activity of other ionotropic glutamate receptors. In addition, 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline has a relatively short half-life, meaning that it may not be suitable for long-term experiments.
Orientations Futures
There are a number of potential future directions for research involving 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline. One area of interest is the development of more selective AMPA receptor antagonists, which could provide a more targeted approach to studying the function of these receptors. Another area of interest is the use of 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline in the treatment of neurological disorders such as epilepsy and stroke, where it has shown promise in animal models. Finally, 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline could be used in combination with other compounds to investigate the complex interactions between different neurotransmitter systems in the brain.
Méthodes De Synthèse
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves a series of reactions, including alkylation, cyclization, and oxidation. The final product is obtained as a white crystalline powder, which can be purified using standard techniques.
Applications De Recherche Scientifique
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline has been widely used in scientific research to study the function of AMPA receptors in the brain. These receptors are involved in a range of physiological processes, including synaptic plasticity, learning, and memory. 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline has been used to investigate the role of AMPA receptors in these processes, as well as in the development and progression of neurological disorders such as epilepsy and stroke.
Propriétés
IUPAC Name |
4-(5,7-dimethoxy-4-methylquinolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-8-15(18-4-6-21-7-5-18)17-13-9-12(19-2)10-14(20-3)16(11)13/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFNEUPFNNXHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,7-Dimethoxy-4-methylquinolin-2-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

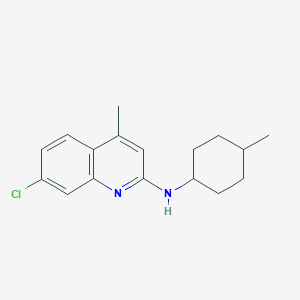
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5170412.png)
![ethyl N-methyl-N-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}glycinate](/img/structure/B5170416.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-fluorobenzamide](/img/structure/B5170417.png)
![1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5170422.png)
![2-[(4-allyl-5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5170427.png)
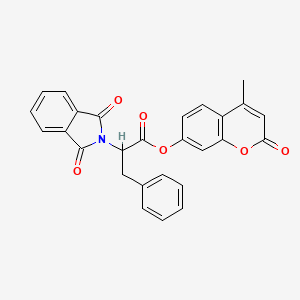
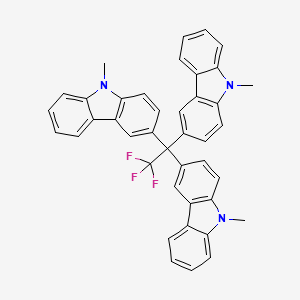
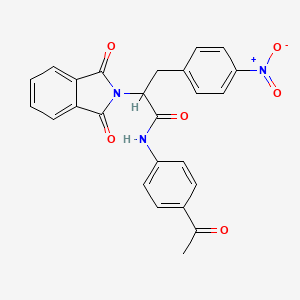
![N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5170469.png)

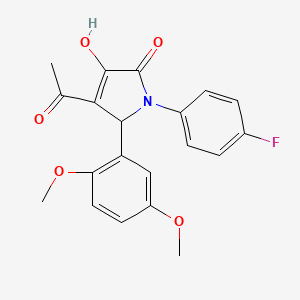
![3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5170496.png)
![N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5170510.png)